5-Methoxy-1H-indol-6-yl benzoate
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Overview
Description
5-Methoxy-1H-indol-6-yl benzoate is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a benzoate ester at the 6-position. Indole derivatives have been widely studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indol-6-yl benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For example, the reaction of 5-methoxyindole with benzoyl chloride in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indol-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indol-6-yl benzoate.
Reduction: Formation of 5-methoxy-1H-indol-6-yl methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used
Scientific Research Applications
5-Methoxy-1H-indol-6-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indol-6-yl benzoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, modulating various biological processes. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Lacks the benzoate ester group.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Contains an acetic acid derivative instead of a benzoate ester.
Uniqueness
5-Methoxy-1H-indol-6-yl benzoate is unique due to the presence of both the methoxy group and the benzoate ester, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
Molecular Formula |
C16H13NO3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
(5-methoxy-1H-indol-6-yl) benzoate |
InChI |
InChI=1S/C16H13NO3/c1-19-14-9-12-7-8-17-13(12)10-15(14)20-16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI Key |
CYLDSDSGUYMTOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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